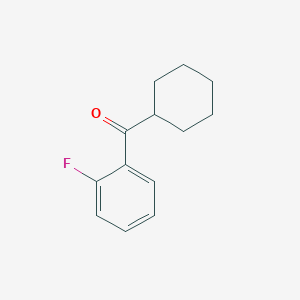

2-Fluorophenyl cyclohexyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-fluorophenyl derivatives, such as 2-(2-Fluorophenyl)-2-methylamino-cyclohexanone, involves multistep synthetic routes. These procedures typically start with the corresponding fluorobenzonitrile, followed by reactions with Grignard reagents, bromination, and further functionalization to achieve the desired ketone structure. Such processes illustrate the complexity and versatility of synthetic approaches to fluorophenyl ketones (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).

Molecular Structure Analysis

Although specific structural analyses of 2-fluorophenyl cyclohexyl ketone are not directly available, related research on fluorinated ketones and their precursors provides insights into their molecular characteristics. Studies often involve detailed examination using techniques like GC-MS and NMR to elucidate the structure, demonstrating the impact of fluorination on the chemical properties and reactivity of these molecules (Luo et al., 2022).

Chemical Reactions and Properties

Fluorinated ketones participate in a variety of chemical reactions, including annulation processes and nucleophilic aromatic substitutions, highlighting their reactivity and potential for generating complex molecular architectures. For instance, base-promoted [4 + 3] annulations between 2-fluorophenylacetylenes and ketones demonstrate the capacity for constructing benzoxepines, showcasing the versatility of fluorophenyl ketones in organic synthesis (Ouyang et al., 2016).

Physical Properties Analysis

The physical properties of fluorophenyl ketones, such as solubility, melting point, and boiling point, are influenced by the presence of the fluorine atom. Fluorine's high electronegativity and small size can significantly affect the compound's polarity, boiling point, and overall molecular stability, although specific data for 2-fluorophenyl cyclohexyl ketone are not detailed in the available literature.

Chemical Properties Analysis

The chemical properties of 2-fluorophenyl ketones include reactivity towards nucleophilic and electrophilic agents, influenced by the electron-withdrawing effect of the fluorine atom. This aspect can alter the acidity of protons adjacent to the carbonyl group and the reactivity of the carbonyl carbon towards nucleophilic attack. Studies on related compounds have shown that fluorination can enhance the electrophilic character of the ketone, enabling various chemical transformations (Ichikawa, Kaneko, Yokota, Itonaga, & Yokoyama, 2006).

Applications De Recherche Scientifique

-

Synthesis of Aryl Vinyl Ketones

- Field : Organic Chemistry

- Application Summary : 2-Fluorophenyl cyclohexyl ketone has been used in the synthesis of aryl vinyl ketones, which are widely present in many naturally occurring compounds . This methodology was also applied to the synthesis of natural products such as mimosifoliol and quinolines .

- Methods : An efficient and elegant method was developed for the preparation of substituted phenyl vinyl ketones using low-cost and commercially available ethyl chloroformate and diisopropylethylamine as reagents . The corresponding quinolines were achieved from 2-fluorophenyl vinyl ketone with methyl- and benzylamines in DMF solvent .

- Results : This method has the capability and tolerance of different substitutions and different aromatic systems .

-

Research Chemical in Psychoactive Substances

-

Suzuki–Miyaura Coupling

- Field : Organic Chemistry

- Application Summary : “2-Fluorophenyl cyclohexyl ketone” can be used in the Suzuki–Miyaura (SM) coupling reaction . This reaction is widely used in carbon–carbon bond formation .

- Methods : The SM coupling reaction involves the use of a metal catalyst to join chemically differentiated fragments . The reaction conditions are mild and functional group tolerant .

- Results : The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions .

-

Metal-Catalysed Transfer Hydrogenation of Ketones

- Field : Organic Chemistry

- Application Summary : “2-Fluorophenyl cyclohexyl ketone” can be used in the metal-catalysed transfer hydrogenation of ketones . This process is popular as it avoids the use of hazardous molecular hydrogen and the need for high-pressure equipment .

- Methods : In a typical transfer hydrogenation process, the metal catalyst is able to abstract a hydride and a proton from the hydrogen donor and deliver them to the carbonyl moiety of the ketone .

- Results : Despite excellent activity, selectivity and compatibility of metal complexes with a variety of functional groups, no universal catalysts exist .

-

Preparation of Organotrifluoroborate Salts

- Field : Organic Chemistry

- Application Summary : “2-Fluorophenyl cyclohexyl ketone” can be used in the preparation of organotrifluoroborate salts . These salts are used in Suzuki–Miyaura couplings .

- Methods : The preparation involves the use of a metal catalyst to join chemically differentiated fragments . The reaction conditions are mild and functional group tolerant .

- Results : The broad application of this method arises from the exceptionally mild and functional group tolerant reaction conditions .

-

Synthesis of Aromatic and Aliphatic Ketones

- Field : Organic Chemistry

- Application Summary : “2-Fluorophenyl cyclohexyl ketone” can be used in the synthesis of aromatic (acetophenones, 2-acetylnaphthalene, benzophenone, 3-pyridyl phenyl ketone) and aliphatic (cyclopentanone, cyclohexanone, octan-2-one) ketones .

- Methods : The synthesis involves the use of a metal catalyst in a transfer hydrogenation process . The metal catalyst is able to abstract a hydride and a proton from the hydrogen donor and deliver them to the carbonyl moiety of the ketone .

- Results : Despite excellent activity, selectivity and compatibility of metal complexes with a variety of functional groups, no universal catalysts exist .

Orientations Futures

The future directions for the study of 2-Fluorophenyl cyclohexyl ketone could involve further exploration of its synthesis, chemical reactions, and mechanism of action. There is also potential for investigating its use in the development of new psychoactive substances . Additionally, the molecular mechanisms involved in the regulation of ketone body metabolism and cellular signaling functions, and the therapeutic potential of ketone bodies and ketogenic diets in cancer could be explored .

Propriétés

IUPAC Name |

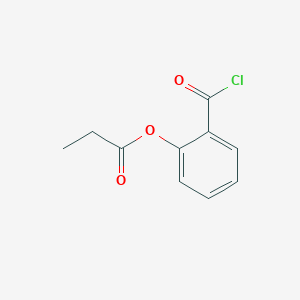

cyclohexyl-(2-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBWLWXMDJKBBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509386 |

Source

|

| Record name | Cyclohexyl(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluorophenyl cyclohexyl ketone | |

CAS RN |

106795-65-7 |

Source

|

| Record name | Cyclohexyl(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

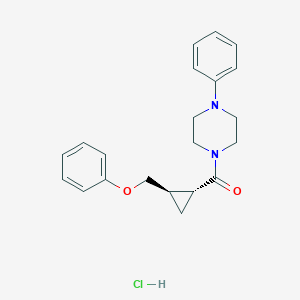

![N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide](/img/structure/B22616.png)